Mannose-6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-mannopyranose,6-(dihydrogenphosphate) is a phosphorylated sugar derivative, specifically a form of D-mannose 6-phosphate. It is a key intermediate in various biochemical pathways and plays a significant role in cellular metabolism. The compound is often involved in the glycosylation processes and is crucial for the proper functioning of lysosomal enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-mannopyranose,6-(dihydrogenphosphate) can be synthesized through the phosphorylation of D-mannose. One common method involves the use of phosphoric acid or phosphoryl chloride in the presence of a catalyst. The reaction typically occurs under mild conditions to prevent degradation of the sugar molecule .
Industrial Production Methods
Industrial production of D-mannopyranose,6-(dihydrogenphosphate) often involves enzymatic processes. Enzymes such as mannose kinase can catalyze the phosphorylation of D-mannose to produce the desired compound. This method is preferred due to its specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
D-mannopyranose,6-(dihydrogenphosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-mannonic acid.
Reduction: Reduction reactions can convert it back to D-mannose.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: D-mannonic acid.
Reduction: D-mannose.
Substitution: Various alkylated or acylated derivatives of D-mannopyranose.
Wissenschaftliche Forschungsanwendungen
D-mannopyranose,6-(dihydrogenphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in glycosylation processes and is essential for the proper functioning of lysosomal enzymes.
Medicine: Involved in enzyme replacement therapies for lysosomal storage diseases.
Industry: Used in the production of bio-based chemicals and pharmaceuticals
Wirkmechanismus
D-mannopyranose,6-(dihydrogenphosphate) exerts its effects primarily through its role in glycosylation. It acts as a substrate for enzymes involved in the addition of mannose-6-phosphate tags to lysosomal enzymes. These tags are recognized by this compound receptors, which facilitate the transport of enzymes to lysosomes. This process is crucial for the degradation of macromolecules within lysosomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-mannose 6-phosphate
- β-D-mannose 6-phosphate
- α-D-mannose 6-phosphate
Uniqueness
D-mannopyranose,6-(dihydrogenphosphate) is unique due to its specific role in the glycosylation of lysosomal enzymes. Unlike other phosphorylated sugars, it is specifically recognized by mannose-6-phosphate receptors, making it essential for lysosomal enzyme targeting .
Eigenschaften
Molekularformel |
C6H13O9P |
---|---|
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1 |
InChI-Schlüssel |
NBSCHQHZLSJFNQ-QTVWNMPRSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.